molecular formula C11H20O7 B15203851 Methyl (2S,3S,4S,5R,6R)-3,4,5,6-tetramethoxytetrahydro-2H-pyran-2-carboxylate

Methyl (2S,3S,4S,5R,6R)-3,4,5,6-tetramethoxytetrahydro-2H-pyran-2-carboxylate

Cat. No.: B15203851
M. Wt: 264.27 g/mol
InChI Key: BVSKSDAORSROHB-HTFKAIDBSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl (2S,3S,4S,5R,6R)-3,4,5,6-tetramethoxytetrahydro-2H-pyran-2-carboxylate is a complex organic compound with a unique structure characterized by multiple methoxy groups attached to a tetrahydropyran ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl (2S,3S,4S,5R,6R)-3,4,5,6-tetramethoxytetrahydro-2H-pyran-2-carboxylate typically involves the following steps:

    Formation of the Tetrahydropyran Ring: The initial step involves the cyclization of a suitable precursor to form the tetrahydropyran ring. This can be achieved through acid-catalyzed cyclization reactions.

    Introduction of Methoxy Groups: The methoxy groups are introduced via methylation reactions using reagents such as dimethyl sulfate or methyl iodide in the presence of a base like sodium hydride.

    Esterification: The final step involves the esterification of the carboxyl group to form the methyl ester. This can be done using methanol and an acid catalyst like sulfuric acid.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity. Techniques such as continuous flow synthesis and the use of advanced catalytic systems may be employed to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions

Methyl (2S,3S,4S,5R,6R)-3,4,5,6-tetramethoxytetrahydro-2H-pyran-2-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the ester group to an alcohol.

    Substitution: Nucleophilic substitution reactions can occur at the methoxy groups, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution.

Major Products

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Methyl (2S,3S,4S,5R,6R)-3,4,5,6-tetramethoxytetrahydro-2H-pyran-2-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antioxidant effects.

    Industry: Utilized in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of Methyl (2S,3S,4S,5R,6R)-3,4,5,6-tetramethoxytetrahydro-2H-pyran-2-carboxylate involves its interaction with specific molecular targets and pathways. The compound’s methoxy groups and ester functionality allow it to participate in various biochemical reactions, potentially affecting enzyme activity and cellular processes. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

    Methyl (2S,3S,4S,5R,6R)-3,4,5-trimethoxytetrahydro-2H-pyran-2-carboxylate: Lacks one methoxy group compared to the target compound.

    Methyl (2S,3S,4S,5R,6R)-3,4,5,6-tetrahydroxy-2H-pyran-2-carboxylate: Contains hydroxyl groups instead of methoxy groups.

Uniqueness

Methyl (2S,3S,4S,5R,6R)-3,4,5,6-tetramethoxytetrahydro-2H-pyran-2-carboxylate is unique due to its specific arrangement of methoxy groups, which can influence its reactivity and interactions with other molecules. This makes it a valuable compound for studying structure-activity relationships and developing new synthetic methodologies.

Properties

Molecular Formula

C11H20O7

Molecular Weight

264.27 g/mol

IUPAC Name

methyl (2S,3S,4S,5R,6R)-3,4,5,6-tetramethoxyoxane-2-carboxylate

InChI

InChI=1S/C11H20O7/c1-13-6-7(14-2)9(15-3)11(17-5)18-8(6)10(12)16-4/h6-9,11H,1-5H3/t6-,7-,8-,9+,11+/m0/s1

InChI Key

BVSKSDAORSROHB-HTFKAIDBSA-N

Isomeric SMILES

CO[C@H]1[C@@H]([C@H](O[C@H]([C@@H]1OC)OC)C(=O)OC)OC

Canonical SMILES

COC1C(C(OC(C1OC)OC)C(=O)OC)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.